N-[(3-nitrobenzoyl)amino]formamide
Overview
Description
N-[(3-nitrobenzoyl)amino]formamide is an organic compound characterized by the presence of a nitrobenzoyl group attached to an amino formamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-nitrobenzoyl)amino]formamide typically involves the reaction of 3-nitrobenzoic acid with formamide in the presence of a dehydrating agent. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 3-nitrobenzoic acid and formamide.
Dehydrating Agent: Commonly used agents include thionyl chloride or phosphorus oxychloride.
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 100-150°C) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-nitrobenzoyl)amino]formamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 3-nitrobenzoic acid and formamide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halides, alkoxides.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 3-aminobenzoylformamide.
Substitution: Various substituted benzoylformamides.
Hydrolysis: 3-nitrobenzoic acid and formamide.
Scientific Research Applications
N-[(3-nitrobenzoyl)amino]formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-nitrobenzoyl)amino]formamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The formamide moiety can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
N-[(4-nitrobenzoyl)amino]formamide: Similar structure but with the nitro group in the para position.
N-[(3-chlorobenzoyl)amino]formamide: Contains a chloro group instead of a nitro group.
N-[(3-methylbenzoyl)amino]formamide: Contains a methyl group instead of a nitro group.
Uniqueness
N-[(3-nitrobenzoyl)amino]formamide is unique due to the presence of the nitro group in the meta position, which influences its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[(3-nitrobenzoyl)amino]formamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4/c12-5-9-10-8(13)6-2-1-3-7(4-6)11(14)15/h1-5H,(H,9,12)(H,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYVVPPAZIGLTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407716 | |
Record name | N-[(3-nitrobenzoyl)amino]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4590-28-7 | |
Record name | NSC137908 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137908 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[(3-nitrobenzoyl)amino]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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